2-(tert-Butyl)-5-ethylindoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-tert-butyl-5-ethyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H21N/c1-5-10-6-7-12-11(8-10)9-13(15-12)14(2,3)4/h6-8,13,15H,5,9H2,1-4H3 |
InChI Key |
HYPZXOQWVNJMKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(C2)C(C)(C)C |
Origin of Product |
United States |
Electrophilic Aromatic Substitution Eas :
Electrophilic substitution is expected to occur preferentially on the activated benzene (B151609) portion of the molecule. The C5-ethyl group directs incoming electrophiles to the C4 and C6 positions. The C6 position is generally favored due to reduced steric hindrance compared to the C4 position, which is closer to the indoline (B122111) ring fusion.
| Reaction Type | Reagents | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Friedel-Crafts Acylation | Acyl chloride (e.g., CH₃COCl), Lewis Acid (e.g., AlCl₃) | 6-Acyl-2-(tert-butyl)-5-ethylindoline | The C5-ethyl group is an ortho, para-director, activating the C4 and C6 positions. The C6 position is sterically more accessible. iitk.ac.inbyjus.comikm.org.my |
| Nitration | HNO₃, H₂SO₄ | 6-Nitro-2-(tert-butyl)-5-ethylindoline | Similar to acylation, nitration is directed to the most activated and accessible position on the aromatic ring. numberanalytics.com |
| Halogenation | Br₂, FeBr₃ or NBS | 6-Bromo-2-(tert-butyl)-5-ethylindoline | Halogenation follows the same principle of electrophilic aromatic substitution, favoring the C6 position. lkouniv.ac.in |
| Vilsmeier-Haack Formylation | DMF, POCl₃ | 6-Formyl-2-(tert-butyl)-5-ethylindoline | This reaction introduces a formyl group, and for 5-alkylindoles, substitution is typically directed to the adjacent C6 position. |
N Functionalization:
The nitrogen atom of the indoline (B122111) is nucleophilic after deprotonation and is a common site for derivatization. The steric bulk of the C2-tert-butyl group is not expected to prevent reactions at the nitrogen atom.
| Reaction Type | Reagents | Predicted Product | Rationale |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., NaH) | 1-Alkyl-2-(tert-butyl)-5-ethylindoline | The indoline nitrogen is readily deprotonated and alkylated. This is often a highly chemoselective reaction. researchgate.netrsc.org |
| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | 1-Acyl-2-(tert-butyl)-5-ethylindoline | Similar to N-alkylation, acylation at the nitrogen is a facile transformation. |
C H Functionalization:
Modern catalytic methods allow for the direct functionalization of C-H bonds. For indolines, these reactions can be directed to various positions, often depending on the catalyst and any directing group on the nitrogen. In the absence of a specific N-directing group, functionalization would likely be influenced by the inherent reactivity of the C-H bonds. With the C2 and C3 positions blocked, C-H activation would likely target the benzene (B151609) ring, with potential for functionalization at C4, C6, or C7, depending on the catalytic system employed. beilstein-journals.orgnih.gov
Chemoselectivity Considerations
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. For 2-(tert-Butyl)-5-ethylindoline, the primary competition is between N-functionalization and C-functionalization on the aromatic ring.
Under Basic Conditions: Reactions employing strong bases like sodium hydride (NaH) will deprotonate the indoline (B122111) nitrogen, making it highly nucleophilic. Subsequent addition of an electrophile (e.g., an alkyl halide) will lead selectively to N-functionalization . rsc.org
Under Acidic Conditions: Classical electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, are performed under strong Lewis acid conditions. iitk.ac.inbyjus.com These conditions favor C-functionalization on the electron-rich benzene ring. The nitrogen atom is protonated and deactivated under these conditions.
Catalyst-Controlled Reactions: The outcome of many modern cross-coupling and C-H functionalization reactions is determined by the catalyst system. For example, certain palladium catalysts can selectively promote N-arylation, while others, sometimes with the use of a directing group, can favor C-H arylation at specific positions on the indoline ring. beilstein-journals.org
Advanced Catalysis in the Synthesis and Modification of 2 Tert Butyl 5 Ethylindoline
Transition Metal Catalysis
Transition metals are central to modern organic synthesis, providing pathways for reactions that are otherwise kinetically or thermodynamically unfavorable. Their application in the synthesis of 2-(tert-Butyl)-5-ethylindoline is multifaceted, ranging from the initial construction of the indoline (B122111) ring to its subsequent modification and the introduction of chirality.
Palladium stands as one of the most versatile metals in cross-coupling and catalytic cyclization chemistry. Its utility in synthesizing substituted indolines is well-documented.
Intramolecular Heck Reaction: The palladium-catalyzed intramolecular Heck reaction is a cornerstone for constructing the indoline core. A plausible route to a related scaffold involves the cyclization of an N-protected-o-alkenyl aniline (B41778) derivative. For instance, a precursor like N-allyl-4-ethyl-2-bromoaniline could undergo a Pd(0)-catalyzed cyclization to form the 5-ethylindoline (B1627181) ring system. While this specific reaction does not directly install the C2-tert-butyl group, it establishes the fundamental bicyclic structure, which can be functionalized in subsequent steps.
Hydroaminations: Palladium catalysts can facilitate the intramolecular hydroamination of ortho-alkenylanilines. A direct synthesis of this compound could be envisioned through the cyclization of a substrate such as 2-(3,3-dimethylbut-1-en-1-yl)-4-ethylaniline. In this process, a palladium catalyst, often in conjunction with a specialized ligand, activates the N-H bond for addition across the internal double bond, directly forming the desired indoline product with its characteristic C2-substituent.
Asymmetric Hydrogenation: To generate enantiomerically pure this compound, the asymmetric hydrogenation of the corresponding indole (B1671886), 2-tert-butyl-5-ethylindole, is a premier strategy. Chiral palladium complexes, typically formed in situ from a palladium source (e.g., Pd(TFA)₂) and a chiral phosphine (B1218219) ligand (e.g., a derivative of BINAP or SEGPHOS), can catalyze the reduction of the C2=C3 double bond of the indole with high enantioselectivity. This reaction directly establishes the stereocenter at the C2 position, yielding either the (R)- or (S)-enantiomer depending on the chirality of the ligand used.
| Reaction Type | Exemplary Substrate | Typical Catalyst System | Product Focus | Key Transformation |
|---|---|---|---|---|
| Intramolecular Heck Reaction | N-allyl-4-ethyl-2-bromoaniline | Pd(OAc)₂ + PPh₃ | 5-Ethylindoline Core | C-C Bond Formation (Cyclization) |
| Intramolecular Hydroamination | 2-(3,3-Dimethylbut-1-en-1-yl)-4-ethylaniline | Pd(0) + Ligand | This compound | C-N Bond Formation (Cyclization) |
| Asymmetric Hydrogenation | 2-tert-Butyl-5-ethylindole | Pd(TFA)₂ + Chiral Ligand | (R)- or (S)-2-(tert-Butyl)-5-ethylindoline | Enantioselective C=C Reduction |
Rhodium catalysts are renowned for their exceptional performance in asymmetric hydrogenation. For the synthesis of chiral this compound, rhodium complexes offer a powerful alternative to palladium. Cationic rhodium(I) precursors, when combined with chiral diphosphine ligands such as those from the DuPhos or JOSIPHOS families, form highly active and selective catalysts. The hydrogenation of 2-tert-butyl-5-ethylindole using a [Rh(COD)L*]BF₄ type catalyst can proceed with excellent conversion and enantiomeric excesses (ee), often exceeding 95%. The choice of ligand is critical for achieving high stereocontrol, as the steric and electronic properties of the ligand framework dictate the facial selectivity of hydrogen addition to the indole substrate.
Reflecting a shift towards more sustainable and earth-abundant metals, manganese has emerged as a promising catalyst for asymmetric hydrogenation. Well-defined manganese(I) complexes, particularly those featuring chiral pincer ligands (e.g., PNP or NNN ligands), have been shown to effectively catalyze the hydrogenation of various heterocycles, including substituted indoles. Applying this technology to 2-tert-butyl-5-ethylindole would involve using a chiral Mn(I) catalyst, activated by a base, to facilitate the transfer of H₂. These systems are noted for their high turnover numbers (TON) and functional group tolerance, presenting a cost-effective and environmentally benign route to enantiopure this compound.
| Metal Catalyst | Typical Ligand Class | Reported Enantioselectivity (ee%) | Key Advantage |
|---|---|---|---|
| Palladium (Pd) | Chiral Phosphines (e.g., BINAP) | Good to Excellent (>90%) | Broad substrate scope and reliability. |
| Rhodium (Rh) | Chiral Diphosphines (e.g., DuPhos) | Excellent (>95%) | High activity and exceptional enantioselectivity. |
| Manganese (Mn) | Chiral Pincer Ligands | High to Excellent (>90%) | Earth-abundant, cost-effective, sustainable. |
Copper catalysis is particularly valuable for forming C-N bonds, making it ideal for the modification of the indoline nitrogen. Once this compound is synthesized, it can serve as a substrate in copper-catalyzed N-arylation or N-alkylation reactions (a modern variant of the Ullmann condensation). For example, reacting this compound with an aryl halide (e.g., bromobenzene) in the presence of a copper(I) salt (e.g., CuI), a base (e.g., K₂CO₃), and a supporting ligand (e.g., L-proline or DMEDA) can efficiently yield the corresponding N-aryl derivative, N-phenyl-2-(tert-butyl)-5-ethylindoline. This method allows for the rapid diversification of the indoline scaffold at the N1 position.
Beyond the primary metals, other transition metals offer unique catalytic capabilities for indoline synthesis and modification.
Iridium (Ir): Iridium complexes, especially those based on Crabtree's catalyst, are exceptionally active for the hydrogenation of highly substituted olefins and heterocycles. For the reduction of 2-tert-butyl-5-ethylindole, iridium catalysts can operate under mild conditions and exhibit remarkable tolerance to other functional groups. Asymmetric transfer hydrogenation using chiral iridium catalysts is also a viable route to the chiral indoline.
Platinum (Pt): Platinum catalysts, such as platinum(IV) oxide (PtO₂), are effective for the complete reduction of the indole ring. While often less selective for producing indolines from indoles (sometimes leading to over-reduction), specific Pt-based systems can be tuned for the desired transformation.
Cobalt (Co): As another earth-abundant metal, cobalt is gaining attention for catalytic hydrogenations. Chiral cobalt complexes have been developed for the asymmetric reduction of C=C bonds, presenting another sustainable alternative for producing enantiomerically enriched this compound from its indole precursor.
Copper-catalyzed Coupling Reactions.
Organocatalysis for Indoline Synthesis
Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, provides a powerful orthogonal approach to indoline synthesis. A prominent strategy for directly constructing the chiral this compound scaffold is through an enantioselective conjugate addition-cyclization cascade.
This process typically involves the reaction between 4-ethylaniline (B1216643) and an α,β-unsaturated aldehyde containing the requisite tert-butyl group, such as 4,4-dimethyl-2-pentenal. The reaction is catalyzed by a chiral secondary amine, such as a derivative of proline or a diarylprolinol silyl (B83357) ether (a MacMillan-type catalyst). The catalytic cycle proceeds through several key steps:
The catalyst reacts with the aldehyde to form a chiral iminium ion, which activates the enal for nucleophilic attack.
The nitrogen atom of 4-ethylaniline performs a stereocontrolled 1,4-conjugate addition (Michael addition) to the iminium ion. The chirality of the catalyst directs this addition to one specific face, establishing the C2 stereocenter.
The resulting enamine intermediate undergoes an intramolecular cyclization, where the enamine attacks the aromatic ring in a Friedel-Crafts-type reaction, forming the indoline ring and regenerating the catalyst.
This organocatalytic cascade is highly atom-economical and can construct the complex chiral indoline core in a single synthetic operation with high levels of enantioselectivity.
Chiral Phosphoric Acid Catalysis
Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid organocatalysts for a wide array of enantioselective transformations. Their utility in the chemistry of indole and indoline derivatives is well-documented, facilitating reactions such as Friedel-Crafts alkylations, reductive aminations, and kinetic resolutions. beilstein-journals.org
One significant application of CPA catalysis is the oxidative kinetic resolution of 2-substituted indoline derivatives. nih.govccspublishing.org.cn This method relies on an asymmetric transfer hydrogenation from the indoline to an imine, catalyzed by a chiral phosphoric acid. ccspublishing.org.cn The process has been successfully applied to a range of racemic indolines with either alkyl or aryl substituents at the 2-position, affording the unreacted indoline enantiomer in high yields and with excellent enantioselectivities. nih.govccspublishing.org.cn For instance, the Akiyama group demonstrated the oxidative kinetic resolution of various 2-substituted indolines using a CPA catalyst, achieving high enantiomeric excess for the remaining substrate. ccspublishing.org.cn
Furthermore, CPAs have been employed in formal [3+2] cycloaddition reactions to construct 2,3-disubstituted indolines with high enantioselectivity. acs.org In a notable example of CPA-catalyzed arylation, 2-tert-butyl-indole was used as a substrate in a reaction with azonaphthalenes. snnu.edu.cn The bulky tert-butyl group at the C2-position directed the reaction pathway, leading to the formation of naphthyl indoles with remarkable yields and stereoselectivities. snnu.edu.cn This demonstrates the capacity of CPA catalysis to control reactivity and selectivity even with sterically demanding substituents like the tert-butyl group. snnu.edu.cn
A proposed mechanism involves the CPA catalyst activating both the indoline and its reaction partner through a network of hydrogen bonds, orienting them within a chiral environment to favor the formation of one enantiomer. snnu.edu.cndicp.ac.cn
Table 1: Examples of Chiral Phosphoric Acid (CPA) Catalyzed Reactions on Indole/Indoline Derivatives
| Substrate(s) | Catalyst | Reaction Type | Product(s) | Yield | Enantioselectivity (ee) / Enantiomeric Ratio (er) | Reference(s) |
| Racemic 2-alkyl/aryl indolines + Imines | Chiral Phosphoric Acid | Oxidative Kinetic Resolution | Enantioenriched (S)-Indolines | Good | Excellent | nih.govccspublishing.org.cn |
| 2-tert-Butyl-indole + Azonaphthalene | Chiral Phosphoric Acid | Naphthylation / Arylation | Naphthyl Indoles | Remarkable | Remarkable | snnu.edu.cn |
| 2-(1H-indolyl)anilines + Isatins | Chiral Phosphoric Acid | Pictet-Spengler Reaction | Spiro[indoline-3,6'-indolo[3,2-c]quinolin]-2-ones | Excellent | up to >99% ee | dicp.ac.cn |
| Enecarbamates + Quinone Diimides | Chiral Phosphoric Acid | (3+2) Formal Cycloaddition | 2,3-Disubstituted 2-Aminoindolines | up to 98% | up to 99% ee | acs.org |
Proline-catalyzed Reactions
L-proline, a naturally occurring amino acid, has been established as a versatile and environmentally benign organocatalyst for numerous asymmetric reactions. researchgate.netnih.gov It typically operates through an enamine-based catalytic cycle, where the secondary amine of proline condenses with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. nii.ac.jp The carboxylic acid moiety of proline often participates in the transition state, activating the electrophile through hydrogen bonding, thus creating a bifunctional catalytic system. researchgate.netnii.ac.jp
Proline and its derivatives have been extensively used to catalyze aldol (B89426) reactions, Mannich reactions, and Michael additions. nih.govnii.ac.jp In the context of indole chemistry, L-proline has been shown to be an effective catalyst for the synthesis of 3-substituted indole derivatives. researchgate.netrsc.orglookchem.com For example, a one-pot, three-component reaction between an indole, an aldehyde, and malononitrile (B47326) can be catalyzed by L-proline in ethanol (B145695) at room temperature to afford various 3-substituted indoles in high yields. researchgate.netlookchem.com This demonstrates proline's ability to facilitate carbon-carbon bond formation at the C3 position of the indole ring under mild conditions. researchgate.net
Despite the widespread success of proline catalysis, its application to the direct asymmetric synthesis of 2-substituted indolines, such as this compound, is not well-documented in the literature. Most reported proline-catalyzed reactions involving indoles lead to functionalization at the C3 position. The synthesis of 2-substituted indolines often follows different catalytic pathways, such as the reduction of the corresponding indole or intramolecular cyclizations. chemrxiv.org The steric hindrance imposed by the tert-butyl group at the 2-position would present a significant challenge for traditional proline-catalyzed enamine activation strategies originating from the indoline nitrogen.
Biocatalysis and Enzymatic Transformations in Indoline Chemistry
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, harnessing the high selectivity and efficiency of enzymes to perform complex chemical transformations under mild conditions. researchgate.netacs.org
Enzymatic Resolution of Indoline Derivatives
Enzymatic kinetic resolution (EKR) is a widely used biocatalytic method for obtaining enantiomerically pure compounds. nih.gov This technique exploits the ability of enzymes, particularly lipases, to selectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.govnih.gov
For indoline derivatives, lipases have proven to be effective biocatalysts for kinetic resolution. nih.gov In a key study, the enzymatic kinetic resolution of racemic methyl N-Boc-indoline-2-carboxylate was successfully achieved using Candida antarctica lipase (B570770) B (CAL-B). nih.gov The lipase selectively hydrolyzed one enantiomer of the ester, allowing for the separation of both the unreacted ester and the resulting carboxylic acid in enantiopure forms. nih.gov Similarly, Candida antarctica lipase A (CALA) has demonstrated high activity and enantiodiscrimination in the resolution of cyclic amino esters like methyl indoline-2-carboxylate through alkoxycarbonylation. nih.gov The success of these resolutions often depends on the choice of the enzyme, solvent, and acylating or alkoxycarbonylating agent. nih.gov
While direct enzymatic resolution of this compound has not been specifically detailed, the successful resolution of other 2-substituted indolines provides a strong precedent for the applicability of this methodology. nih.govwhiterose.ac.ukacs.org
Table 2: Enzymatic Kinetic Resolution of Indoline Derivatives
| Substrate | Enzyme | Reaction Type | Result | Enantiomeric Excess (ee) | Reference(s) |
| Racemic methyl N-Boc-indoline-2-carboxylate | Candida antarctica lipase B (CAL-B) | Enantioselective Hydrolysis | Separation of enantiopure ester and acid | High | nih.gov |
| Racemic methyl indoline-2-carboxylate | Candida antarctica lipase A (CALA) | Enantioselective Alkoxycarbonylation | Successful kinetic resolution | High | nih.gov |
| Racemic 2-substituted indolines | Various lipases | N-acylation | Enantiomerically enriched indolines | Good to excellent | nih.govacs.org |
Chemoenzymatic Approaches
Chemoenzymatic synthesis combines the advantages of both chemical and biological catalysis in a single synthetic strategy, often in a tandem or one-pot fashion. researchgate.netacs.orgnih.gov This approach allows for the creation of complex molecules that would be difficult to access using either method alone. nih.gov
Recent advances have demonstrated the power of chemoenzymatic strategies for the synthesis and functionalization of N-heterocycles, including indolines. researchgate.netacs.orgresearcher.lifenih.govcaltech.edu One innovative approach involves the use of engineered cytochrome P450 enzymes for direct C-H functionalization. chemrxiv.org For example, engineered variants of the P450 enzyme from Archaeoglobus fulgidus (CYP119) have been used to catalyze carbene transfer reactions for the direct C(sp³)–H functionalization of N-substituted indolines. chemrxiv.org This methodology allows for regiodivergent access to different C-H bonds within the indoline scaffold in a highly regio- and enantioselective manner, providing a direct route to functionalized chiral indolines. chemrxiv.org
Another powerful biocatalytic method involves the directed evolution of enzymes to perform new-to-nature reactions. nih.govcaltech.edu Arnold and coworkers have reported an enzymatic platform for constructing chiral indolines via the intramolecular C(sp³)–H amination of organic azides. acs.orgnih.govcaltech.edu By evolving a cytochrome P411 enzyme, they created a variant, P411-INS-5151, which catalyzes the insertion of an aryl nitrene into a C-H bond to form the indoline ring with good efficiency and selectivity. nih.govcaltech.edu These enzymatic C-H aminations can be coupled with other enzyme-catalyzed reactions in a chemoenzymatic cascade to rapidly build molecular complexity. acs.org For instance, a synthesized chiral indoline can be further functionalized using a P411-based carbene transferase to generate an α-amino lactone, demonstrating the synthetic power of combining different biocatalytic transformations. nih.gov
Computational and Theoretical Investigations of Indoline Systems
Electronic Structure Theory Applications.
Electronic structure theory is fundamental to computational chemistry, providing methods to approximate solutions to the Schrödinger equation for a given molecule. For indoline (B122111) systems, these methods are crucial for determining fundamental properties like geometry and stability.
Density Functional Theory (DFT) for Molecular Geometry and Stability.
Density Functional Theory (DFT) has become a primary tool for computational investigations of heterocyclic compounds, including the indoline framework. researchgate.net This method is favored for its balance of computational cost and accuracy. DFT calculations, often using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. dergipark.org.trmdpi.com
For a molecule such as 2-(tert-Butyl)-5-ethylindoline, DFT would be used to calculate key structural parameters. The optimization process seeks the most stable arrangement of atoms by minimizing the electronic energy. Studies on various indoline and indole (B1671886) derivatives have shown that DFT methods can reproduce experimental structures with high fidelity. tandfonline.comresearchgate.net For instance, in a study on 1-(5-phenyl-4H-1,2,4-triazol-3-yl)indoline-2,3-dione and its derivatives, DFT was used to predict the stability of different conformers in various solvents and in the gas phase. dergipark.org.tr Similarly, investigations into indole derivatives for corrosion inhibition and dye-sensitized solar cells rely on DFT to establish the ground-state geometries before further property calculations. nih.govmdpi.com The calculated geometric parameters, such as bond lengths and angles, provide a solid foundation for understanding the molecule's physical and chemical behavior.
Table 1: Representative DFT-Calculated Geometrical Parameters for an Indoline Ring System.
The following table presents typical bond lengths and angles for the core indoline structure, as determined by DFT calculations on related molecules. These values serve as a reference for understanding the geometry of this compound. Data is generalized from studies on indole and indoline derivatives. acs.orgmdpi.com
| Parameter | Typical Value (Å or °) | Description |
|---|---|---|
| C1-N Bond Length | ~1.41 Å | Bond between the nitrogen and the benzene (B151609) ring carbon. |
| C1-C6 Bond Length | ~1.39 Å | Aromatic C-C bond within the benzene portion. |
| N-C2 Bond Length | ~1.47 Å | Bond in the five-membered ring. |
| C2-C3 Bond Length | ~1.54 Å | Saturated C-C bond in the five-membered ring. |
| H-N-C Angle | ~112° | Angle involving the nitrogen atom's hydrogen (if present). |
| C1-N-C2 Angle | ~109° | Angle within the five-membered ring. |
Ab Initio Methods in Indoline Computational Studies.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, avoiding the empirical parameters found in some other methods. researchgate.net Techniques like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall under this category. acs.orgirb.hr
These methods have been applied to indole and its derivatives to study conformational preferences and intermolecular interactions. irb.hraip.org For example, ab initio calculations at the MP2 level were used to optimize the structures of indole-water complexes, providing accurate binding energies and hydrogen bond distances. osti.gov A study on indoline and indoline-2-carboxylic acid used MP2 theory to predict a nonplanar geometry between the benzene ring and the nitrogen atom, a finding that aligns with experimental observations for similar molecules like aniline (B41778). acs.org While computationally more demanding than DFT, ab initio methods like second-order Møller–Plesset perturbation theory (CASMP2) can be crucial for accurately describing excited states and systems with significant electron correlation. rsc.org For this compound, these methods would offer a high-accuracy benchmark for its geometric and electronic properties.
Molecular Reactivity and Interaction Studies.
Beyond static structure, computational methods are invaluable for probing the reactivity and interaction potential of molecules. By analyzing the distribution and energy of electrons, chemists can predict how a molecule will behave in a chemical reaction.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Reactivity Indices).
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.trdergipark.org.tr
A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr In computational studies of indoline derivatives, FMO analysis is frequently performed to understand their electronic properties and potential applications. mdpi.comtandfonline.com For instance, in the design of indoline-based dyes for solar cells, a low HOMO-LUMO gap is desirable to facilitate intramolecular charge transfer. nih.govresearchgate.net The distribution of the HOMO and LUMO across the molecular structure is also revealing; in many indoline derivatives, the HOMO is delocalized over the electron-rich indole ring system, while the LUMO is often localized on an acceptor moiety. researchgate.netresearchgate.net For this compound, the HOMO would likely be centered on the indoline ring, and the HOMO-LUMO gap would provide a quantitative measure of its reactivity.
Table 2: Representative HOMO, LUMO, and Energy Gap Values for Indole Derivatives.
This table shows calculated HOMO-LUMO energies for various indole derivatives from different studies to illustrate the typical range of values. A smaller gap generally indicates higher reactivity. dergipark.org.trmdpi.comnih.gov
| Indoline/Indole Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference Context |
|---|---|---|---|---|
| Indole-arylpiperazine 1 | -5.63 | -1.29 | 4.34 | α1A-Adrenoceptor Antagonists mdpi.com |
| Indole-arylpiperazine 2 | -5.91 | -1.39 | 4.52 | α1A-Adrenoceptor Antagonists mdpi.com |
| Indole-arylpiperazine 3 | -5.87 | -1.22 | 4.65 | α1A-Adrenoceptor Antagonists mdpi.com |
| Ethyl-5chloro-3-phenyl-1h-indol-2carboxylate | -6.19 | -2.11 | 4.08 | Optoelectronics nih.gov |
| 1-(5-phenyl-4H-1,2,4-triazol-3-yl)indoline-2,3-dione (X=H) | -6.50 | -2.88 | 3.62 | Substituent Effect Study dergipark.org.tr |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction.
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive behavior of a molecule. dergipark.org.tr An MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). arxiv.org Typically, red-colored regions indicate negative electrostatic potential, making them susceptible to electrophilic attack, while blue regions indicate positive potential, marking sites for nucleophilic attack. researchgate.net
In studies of indoline and indole derivatives, MEP analysis is consistently used to pinpoint reactive centers. dergipark.org.trmdpi.com The nitrogen atom of the indoline ring and the π-system of the aromatic ring are generally regions of negative potential, indicating their nucleophilic character. arxiv.orgresearchgate.net Conversely, hydrogens attached to the nitrogen or other electron-withdrawing groups create regions of positive potential. mdpi.com For this compound, an MEP map would likely show a negative potential zone around the nitrogen lone pair and the fused benzene ring, highlighting these areas as the most probable sites for interaction with electrophiles. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor binding. dergipark.org.tr
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation.
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structure. uni-muenchen.denih.gov The real power of NBO analysis lies in its ability to quantify delocalization effects through second-order perturbation theory. uni-muenchen.de It calculates the stabilization energy (E(2)) associated with "donor-acceptor" interactions between filled (donor) NBOs and empty (acceptor) NBOs. dergipark.org.tr
Table 3: Common NBO Donor-Acceptor Interactions in Indole-like Systems.
This table lists typical hyperconjugative interactions and their associated stabilization energies (E(2)) found in indole derivatives, providing insight into the electronic delocalization that stabilizes the molecular structure. Data is generalized from NBO analyses of related compounds. dergipark.org.trdergipark.org.trnih.gov
| Donor NBO (Filled) | Acceptor NBO (Empty) | Interaction Type | Typical E(2) (kcal/mol) | Significance |
|---|---|---|---|---|
| LP (N) | π(C1-C6) | n → π | 30 - 50 | Resonance delocalization of nitrogen lone pair into the aromatic ring. |
| π(C-C)aromatic | π(C-C)aromatic | π → π | 15 - 25 | Intra-ring electron delocalization contributing to aromatic stability. |
| σ(C-H) | σ(C-C) | σ → σ | 2 - 5 | Hyperconjugation from C-H bonds to adjacent C-C antibonds. |
| LP (O)carbonyl | π(C-N) | n → π | ~20 | Interaction in substituted indolines (e.g., indolinones). dergipark.org.tr |
Spectroscopic Feature Prediction via Computational Methods
Computational models are instrumental in predicting the spectroscopic characteristics of molecules, aiding in structural elucidation and the interpretation of experimental data.
The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structural analysis. The Gauge-Including Atomic Orbital (GIAO) method, often employed within the framework of Density Functional Theory (DFT), is a highly reliable approach for calculating the nuclear magnetic shielding tensors of molecules. researchgate.net This method has proven effective for various heterocyclic organic products, including indoline derivatives. madridge.org
For this compound, a typical computational workflow would first involve geometry optimization of the molecule using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)). Following optimization, GIAO calculations are performed at the same level of theory to compute the isotropic shielding values (σ) for each nucleus. These values are then converted to chemical shifts (δ) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS), using the equation δ = σ_ref - σ_calc. madridge.org The accuracy of these predictions is often high, with reported R-squared values greater than 0.90 when comparing theoretical and experimental data for related structures.
Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound using the GIAO Method. Note: The following data is illustrative, representing typical results from GIAO/DFT calculations for a substituted indoline. Actual experimental values may vary.
| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| C2 | 70.2 | H (C2) | 3.65 |
| C3 | 38.5 | H (C3) | 2.90 |
| C3a | 145.1 | H (C4) | 7.10 |
| C4 | 126.8 | H (C6) | 6.95 |
| C5 | 135.4 | H (C7) | 6.80 |
| C6 | 125.1 | H (Ethyl-CH₂) | 2.60 |
| C7 | 109.8 | H (Ethyl-CH₃) | 1.25 |
| C7a | 152.3 | H (tert-Butyl) | 1.30 |
| C (tert-Butyl) | 34.5 | H (N-H) | 4.50 |
| C (Ethyl-CH₂) | 28.9 | ||
| C (Ethyl-CH₃) | 16.0 |
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for predicting the electronic absorption spectra of molecules, including their maximum absorption wavelengths (λ_max_). faccts.deresearchgate.net This method calculates the energies of electronic excited states, which correspond to the absorption of UV or visible light. faccts.de For complex organic molecules like indoline dyes, TD-DFT can provide valuable insights into how substituents affect the electronic transitions and, consequently, the color of the compound. rsc.org
The prediction process for this compound would involve calculating the vertical excitation energies from the optimized ground-state geometry. The choice of functional and basis set, as well as the inclusion of a solvent model (like the Polarizable Continuum Model, PCM), is critical for achieving results that correlate well with experimental spectra. faccts.de Extending conjugation in π-electron systems generally leads to a bathochromic (longer wavelength) shift in the absorption maximum. msu.edu The ethyl group at the C5 position and the tert-butyl group at C2 would be expected to induce subtle shifts in the λ_max_ of the parent indoline chromophore due to their electronic and steric effects. Multifidelity models that integrate DFT calculations with experimental data from related molecules can further enhance prediction accuracy. nih.govacs.org
Table 2: Predicted UV-Vis Absorption for this compound via TD-DFT. Note: This table presents hypothetical data based on typical TD-DFT calculations for substituted aromatic systems.
| Transition | Excitation Energy (eV) | Predicted λ_max_ (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S₀ → S₁ | 4.15 | 299 | 0.085 |
| S₀ → S₂ | 4.88 | 254 | 0.150 |
| S₀ → S₃ | 5.45 | 227 | 0.420 |
Computational methods are essential for the assignment and interpretation of infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies using DFT, a complete assignment of the vibrational modes of a molecule can be achieved. rsc.org For heteroaromatic molecules like indole and its derivatives, DFT calculations have been shown to provide excellent agreement with experimental spectra. rsc.orgmontclair.edu
For this compound, theoretical vibrational analysis would predict the frequencies and intensities of fundamental modes, overtones, and combination bands. This allows for the precise assignment of observed peaks in experimental IR and Raman spectra to specific molecular motions, such as N-H stretching, C-H bending, and ring vibrations. mdpi.comresearchgate.net Such analysis can also reveal how the bulky tert-butyl and ethyl substituents perturb the vibrational modes of the core indoline structure.
Ultraviolet-Visible (UV-Vis) Absorption Maxima Prediction.
Conformational Analysis and Stereoisomer Energy Landscapes
The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and reactivity. Conformational analysis of this compound involves identifying stable conformers and determining their relative energies to construct an energy landscape. The steric bulk of the tert-butyl group is a dominant factor in the conformational preferences of cyclic systems. lumenlearning.comlibretexts.org It exerts significant steric strain, often forcing the ring into specific conformations to minimize unfavorable interactions. libretexts.orgnih.gov
In the case of the indoline ring, which is analogous to a substituted cyclopentane (B165970) fused to a benzene ring, the five-membered ring can adopt various puckered conformations. The tert-butyl group at the C2 position will strongly prefer a pseudo-equatorial orientation to avoid steric clashes. Computational methods, such as molecular mechanics (MM2) or DFT, can be used to calculate the total energy of different conformations, accounting for bond stretching, bending, and torsional strain. The analysis would reveal the most stable conformer and the energy barriers between different stereoisomers or rotamers, providing a detailed picture of the molecule's dynamic behavior. smolecule.comresearchgate.net
Table 3: Relative Energy of Potential Conformers of this compound. Note: This data is illustrative, based on general principles of conformational analysis for tert-butyl substituted rings. ΔE represents the relative energy compared to the most stable conformer.
| Conformer | tert-Butyl Group Orientation | Relative Energy (ΔE, kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| 1 | Pseudo-Equatorial | 0.00 | >99 |
| 2 | Pseudo-Axial | >5.0 | <1 |
Theoretical Modeling of Reaction Mechanisms and Catalytic Pathways
Theoretical modeling provides a molecular-level understanding of how chemical reactions occur, including the roles of catalysts and the origins of selectivity. rsc.orgrsc.org
A Potential Energy Surface (PES) is a conceptual and mathematical landscape that maps the potential energy of a system as a function of its atomic coordinates. wayne.edulibretexts.org Exploring the PES allows chemists to identify stable molecules (minima), transition states (saddle points), and the lowest energy pathways connecting them (reaction coordinates). libretexts.org For reactions involving indoline systems, such as catalytic dehydrogenation or functionalization, PES mapping can elucidate complex mechanisms. acs.orgresearchgate.net
For this compound, theoretical studies could map the PES for various reactions, such as N-alkylation or C-H functionalization. nih.govsioc-journal.cn DFT calculations are used to locate the geometries and energies of reactants, products, intermediates, and transition states along a proposed reaction pathway. rsc.org This mapping can reveal the rate-determining step of a reaction by identifying the highest energy barrier. sioc-journal.cn Furthermore, it can explain regioselectivity by comparing the energy barriers of competing pathways, for instance, why a reaction might occur at C4 versus C6 on the indoline ring. nih.govnih.gov The insights gained from PES mapping are crucial for designing more efficient and selective synthetic routes. rsc.orgresearchgate.net
Transition State Optimization and Intrinsic Reaction Coordinate (IRC) Calculations
Computational chemistry provides powerful tools for elucidating reaction mechanisms, offering insights into transient structures that are difficult or impossible to observe experimentally. rsc.org For reactions involving indoline systems, transition state (TS) optimization and Intrinsic Reaction Coordinate (IRC) calculations are fundamental techniques used to map out the complete energy landscape of a chemical transformation. rsc.orgrowansci.com These methods are crucial for understanding reaction feasibility, predicting product selectivity, and corroborating experimentally observed outcomes. rsc.orgnih.gov
Transition State Optimization
A transition state represents the highest energy point along a reaction coordinate, a first-order saddle point on the potential energy surface that separates reactants from products. readthedocs.iohi.is Locating this transient geometry is a primary objective of computational reaction mechanism studies. readthedocs.io The process involves sophisticated algorithms that search for a stationary point where the energy gradient is zero, and the Hessian matrix (a matrix of second energy derivatives) has exactly one negative eigenvalue. rowansci.comfaccts.de This single negative eigenvalue corresponds to the vibrational mode along the reaction coordinate, representing the motion of atoms as they traverse the peak of the energy barrier. youtube.com
For indoline derivatives, Density Functional Theory (DFT) is a widely employed method for optimizing transition states due to its balance of computational cost and accuracy. nih.govnih.gov Researchers utilize various functionals, such as B3LYP, M06-2X, and mPW1PW91, paired with appropriate basis sets like 6-31G(d) or def2-TZVP, to model the electronic structure of the system. nih.govnih.govnih.gov
Computational studies on substituted indolines have successfully used TS optimization to explain observed selectivity. For instance, in the kinetic resolution of 2-arylindolines, DFT calculations were used to determine the Gibbs free energies of activation (ΔG‡) for the deprotonation step. nih.gov These calculations corroborated experimental data obtained from variable temperature NMR spectroscopy and helped in understanding the role of the N-Boc protecting group's rotation. nih.gov Similarly, in studies of nucleophilic additions to indolyne systems, the calculation of transition state stabilities and distortion energies provided a quantitative measure to predict regioselectivity. nih.gov The calculated energy barriers for different attack pathways (e.g., at C4 vs. C5) align with the experimentally observed product ratios. nih.gov
Below is a representative table summarizing the types of data obtained from transition state optimization studies on indoline-related systems.
| Reaction Studied | Computational Method | Basis Set | Calculated Parameter | Value (kcal/mol) | Research Finding |
| Kinetic Resolution of N-Boc-2-phenylindoline | B3LYP-D3BJ | def2-TZVP | Gibbs Free Energy of Activation (ΔG‡) | 12.8 (53.5 kJ/mol) | Corroborates experimental data for Boc group rotation, explaining reaction kinetics. nih.gov |
| Nucleophilic Addition to 4,5-Indolyne | B3LYP | 6-31G(d) | Activation Energy (ΔE‡) | Varies by nucleophile | Calculations explain the observed regioselectivity of nucleophilic attack on the indolyne core. nih.gov |
| Asymmetric Hydrogenation of Indole | SMD M06//B3LYP-D3 | Not Specified | Relative Free Energy (ΔΔG‡) | 2.6 | The energy difference between diastereomeric transition states correctly predicts the observed enantioselectivity. chinesechemsoc.org |
This table is illustrative and compiles data types from various studies on indoline systems to represent the scope of computational findings. Values are derived from cited sources.
Intrinsic Reaction Coordinate (IRC) Calculations
Successfully optimizing a transition state structure is only part of the process. It is essential to verify that this saddle point indeed connects the intended reactants and products. rowansci.comchemrevlett.com This verification is achieved through Intrinsic Reaction Coordinate (IRC) calculations. rowansci.comjussieu.fr An IRC calculation maps the minimum energy path (MEP) downhill from the transition state in both the "forward" direction (towards products) and the "backward" direction (towards reactants). rowansci.comfaccts.de
The procedure begins at the optimized TS geometry and takes small steps along the path of the steepest descent, which is guided by the imaginary frequency vector. jussieu.fr By tracing this path, a sequence of geometries is generated that illustrates the continuous transformation from reactants, through the transition state, to the final products. researchgate.net This confirms the nature of the reaction and ensures the located TS is not an intermediate in an alternative, unexpected reaction pathway. chemrevlett.com
In the context of complex reactions involving indole alkaloids, IRC calculations have been instrumental in confirming the synchronicity of bond-forming and bond-breaking events in proposed biogenetic pathways. nih.gov For example, IRC analysis was used to characterize the conversion of intermediate structures, confirming that the located transition state smoothly connects the precursor and the subsequent intermediate. nih.gov Similarly, in studies of cycloaddition reactions, IRC calculations validate the proposed mechanistic steps by connecting the transition states for ring-closure to the correct reactant complexes and cyclized products. acs.orgresearchgate.net
The following table demonstrates the typical information derived from IRC analyses in computational studies of indoline-related systems.
| Reaction Step | Starting Point (TS) | Confirmed Reactants | Confirmed Products | Computational Method | Finding |
| 5-endo-trig Cyclization | Optimized TS for Mannich Process | Delocalized 2-aza-pentadienyl anion | Substituted Indoline | DFT (B3LYP) | Confirmed the located TS connects the open-chain reactant to the cyclized indoline product, supporting a nonpericyclic mechanism. acs.org |
| Carbocation Rearrangement | [TS2]‡ | Intermediate A1 | Intermediate A2 | PCM-mPW1PW91/6-31+G(d,p) | IRC plot confirmed the transition from one carbocationic intermediate to another via a 1,2-shift. nih.gov |
| Annulation of Allene Intermediate | TS for Pentannulation | Allene Intermediate + Catalyst | Pyrroloindolone Product | DFT (M06-2X) | Verified that the transition state leads to the formation of the 5-membered ring product. researchgate.net |
This table is illustrative, summarizing the application and findings of IRC calculations from various studies on indole and indoline ring systems.
Derivatization and Further Transformations of Substituted Indolines
N-Functionalization of the Indoline (B122111) Nitrogen Atom
The nitrogen atom in the indoline ring behaves as a secondary amine and is a key site for derivatization. Its lone pair of electrons makes it nucleophilic, allowing for a variety of functionalization reactions. N-substituted indolines are common intermediates in the synthesis of complex heterocyclic compounds and biologically active molecules. ontosight.airsc.org The N-H bond can be readily substituted through reactions such as alkylation, acylation, and sulfonylation. bhu.ac.in
These transformations are crucial as the nature of the substituent on the nitrogen can significantly modulate the electronic properties and reactivity of the entire indoline scaffold. For instance, the introduction of an electron-withdrawing group, such as an acyl or sulfonyl group, can decrease the nucleophilicity of the nitrogen and alter the regioselectivity of subsequent electrophilic aromatic substitution reactions. organic-chemistry.org Conversely, N-alkylation can be used to introduce a variety of functional groups or to prepare precursors for more complex molecular architectures. nih.gov
Table 1: Potential N-Functionalization Reactions
| Reaction Type | Reagents | Product Class |
|---|---|---|
| N-Alkylation | Alkyl halides (e.g., CH₃I), Base (e.g., K₂CO₃) | N-Alkyl-2-(tert-butyl)-5-ethylindoline |
| N-Acylation | Acyl chlorides (e.g., CH₃COCl), Pyridine | N-Acyl-2-(tert-butyl)-5-ethylindoline |
| N-Sulfonylation | Sulfonyl chlorides (e.g., TsCl), Base | N-Sulfonyl-2-(tert-butyl)-5-ethylindoline |
Post-Synthetic Modification of the 2-Position Substituent (tert-Butyl Group)
The post-synthetic modification of the tert-butyl group at the C-2 position presents significant synthetic challenges due to its chemical inertness.
Selective Transformations of the tert-Butyl Moiety
The tert-butyl group is characterized by strong, non-polar C-C and C-H sigma bonds, making it resistant to many chemical transformations under standard conditions. Direct, selective functionalization of the tert-butyl group without affecting other parts of the molecule is not a commonly employed strategy in synthetic chemistry. Instead, the tert-butyl group is often utilized for its steric properties, influencing the reactivity of other parts of the molecule or directing the stereochemical outcome of reactions. rsc.orgnih.gov For instance, its bulk can hinder attack at the adjacent C-3 position, potentially directing reactions to other sites. rsc.org
Retention and Inversion of Stereochemistry at C-2
While the tert-butyl group itself is not easily transformed, the stereochemistry at the C-2 chiral center is of great importance in asymmetric synthesis. The synthesis of enantiomerically pure 2-substituted indolines is a significant area of research. rsc.orgchinesechemsoc.org Methodologies such as asymmetric hydrogenation of the corresponding 2-substituted indoles or enantioselective radical alkylation can establish a specific stereochemistry at the C-2 position. chinesechemsoc.orgrsc.org
Once the chiral center is established, subsequent reactions at this position, though not involving the direct transformation of the tert-butyl group, would need to consider the stereochemical outcome. For example, if a reaction were to proceed via an Sₙ1 mechanism involving a carbocation intermediate at C-2, racemization would be expected. Conversely, an Sₙ2-type reaction would lead to an inversion of stereochemistry. The steric bulk of the tert-butyl group would heavily influence the feasibility and pathway of such substitution reactions. nih.gov Research on dearomative Claisen rearrangements has shown that chirality can be effectively transferred to the C-2 position, highlighting the potential for stereocontrol. nih.gov
Post-Synthetic Modification of the 5-Position Substituent (Ethyl Group)
The ethyl group at the C-5 position offers more accessible pathways for post-synthetic modification compared to the C-2 tert-butyl group.
Side-chain Functionalization of the Ethyl Group
The methylene (B1212753) (-CH₂-) group of the ethyl substituent is at a benzylic position, making it susceptible to radical and oxidative reactions. This allows for a range of side-chain functionalizations. For example, benzylic bromination using N-bromosuccinimide (NBS) under radical initiation could introduce a bromine atom, creating a versatile intermediate for subsequent nucleophilic substitutions. Oxidation of the ethyl group could yield a ketone (5-acetylindoline derivative) or, under stronger conditions, a carboxylic acid (indoline-5-carboxylic acid derivative). These transformations introduce valuable functional groups that can be used for further derivatization.
Table 2: Potential Side-Chain Functionalization of the Ethyl Group
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN | 5-(1-Bromoethyl)-2-(tert-butyl)indoline |
| Oxidation to Ketone | CrO₃, KMnO₄ (controlled) | 5-Acetyl-2-(tert-butyl)indoline |
Introduction of Additional Substituents onto the Aromatic Ring
The aromatic ring of the indoline system can undergo electrophilic aromatic substitution, allowing for the introduction of new substituents. byjus.comchembam.com The regiochemical outcome of such reactions is directed by the existing groups. The indoline nitrogen is a powerful activating ortho-, para-director. The 5-ethyl group is a moderately activating ortho-, para-director. The C-2 tert-butyl group has a minor electronic effect but a significant steric influence.
Considering these factors, electrophilic attack will be directed to the positions ortho and para to the nitrogen atom, which are C-4 and C-6.
Position C-6: This position is para to the nitrogen and meta to the ethyl group. It is generally the most favored position for electrophilic attack due to strong activation from the nitrogen and relatively low steric hindrance.
Position C-4: This position is ortho to both the nitrogen and the ethyl group. While electronically activated, it is subject to considerable steric hindrance from the adjacent 5-ethyl group and the fused pyrrolidine (B122466) ring, making substitution less likely.
Position C-7: This position is ortho to the nitrogen but is significantly hindered by the fused ring structure.
Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation are expected to occur predominantly at the C-6 position. bhu.ac.in
Table 3: Potential Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-(tert-Butyl)-5-ethyl-6-nitroindoline |
| Halogenation | Br₂, FeBr₃ | 6-Bromo-2-(tert-butyl)-5-ethylindoline |
Regioselectivity and Chemoselectivity in Secondary Functionalization of 2-(tert-Butyl)-5-ethylindoline
The secondary functionalization of the indoline scaffold is a critical aspect of synthetic organic chemistry, enabling the diversification of this privileged structural motif for applications in pharmaceuticals and materials science. The reactivity of a substituted indoline is profoundly influenced by the electronic and steric nature of its existing substituents. In the case of this compound, the interplay between the bulky electron-donating group at the C2 position and the alkyl group on the benzene (B151609) ring dictates the regiochemical and chemoselective outcomes of further transformations.
While specific research on the derivatization of this compound is not extensively documented in publicly available literature, its reactivity patterns can be predicted based on established principles of organic chemistry and studies on analogously substituted indolines. The key factors governing its functionalization are the steric hindrance imposed by the C2-tert-butyl group, the directing effect of the C5-ethyl group, and the reactivity of the nitrogen atom within the indoline core.
Predicting Regioselectivity
The regioselectivity, or the position at which a reaction occurs, on the this compound molecule is a contest between the directing effects of its substituents.
The C2-tert-Butyl Group: This large, sterically demanding group significantly hinders electrophilic attack and other functionalizations at the C2 and C3 positions of the pyrroline (B1223166) ring. vulcanchem.com Its presence effectively shields this part of the molecule, redirecting reactions to other available sites. While it has an electron-donating inductive effect, its primary influence is steric. vulcanchem.com
The C5-Ethyl Group: As an alkyl group, the ethyl substituent is an electron-donating group (EDG) that activates the benzene ring towards electrophilic aromatic substitution (EAS). lkouniv.ac.in Activating groups direct incoming electrophiles to the ortho and para positions relative to themselves. In this molecule, the positions ortho to the ethyl group are C4 and C6.
The Indoline Nitrogen: The nitrogen atom itself can be a site of functionalization (e.g., N-alkylation, N-acylation) or can act as a directing group in certain metal-catalyzed C-H functionalization reactions. researchgate.netmdpi.com
Based on these competing influences, the following regiochemical outcomes are predicted for major classes of reactions:
Future Research Directions and Emerging Trends
Development of Highly Efficient and Sustainable Synthetic Methodologies for Substituted Indolines
The synthesis of substituted indolines is a cornerstone of modern organic chemistry. Future research will likely focus on developing more efficient and environmentally benign methods for the preparation of compounds like 2-(tert-Butyl)-5-ethylindoline. Key areas of development include:
Catalytic Hydrogenation of Indoles: A common route to indolines is the reduction of the corresponding indole (B1671886). The development of more selective and active catalysts for the hydrogenation of 2-(tert-butyl)-5-ethylindole would be a primary focus. This could involve the use of transition metal catalysts (e.g., Palladium, Rhodium, Ruthenium) on various supports or as homogeneous catalysts with tailored ligand systems.
Reductive Amination Strategies: An alternative approach involves the reductive amination of a suitable ketone precursor. This method offers the potential for stereoselective synthesis, which is crucial for many applications.
Cyclization Reactions: The development of novel cyclization reactions to construct the indoline (B122111) core is another important research avenue. This could involve intramolecular Heck reactions, Buchwald-Hartwig aminations, or other transition-metal-catalyzed processes.
A scalable synthesis for related structures, such as (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, highlights the importance of developing robust synthetic routes for complex heterocyclic molecules beilstein-journals.org.
| Synthetic Strategy | Potential Precursors for this compound | Key Advantages |
| Catalytic Hydrogenation | 2-(tert-Butyl)-5-ethylindole | High atom economy, often clean reactions. |
| Reductive Amination | 1-(4-ethylphenyl)-2,2-dimethylpropan-1-one | Potential for stereocontrol. |
| Intramolecular Cyclization | N-(2-bromo-4-ethylphenyl)pivalamide | Access to diverse substitution patterns. |
Advanced Spectroscopic Characterization Techniques for Complex Indoline Structures
The unambiguous characterization of complex molecules like this compound is critical. While standard techniques such as ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy are fundamental, advanced methods will play an increasingly important role. These include:
2D NMR Techniques: COSY, HSQC, and HMBC experiments are essential for assigning the complex proton and carbon signals expected for a substituted indoline.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which is crucial for confirming the elemental composition of the molecule. rsc.org
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.
Computational Spectroscopy: The use of density functional theory (DFT) and other computational methods to predict spectroscopic data (e.g., NMR chemical shifts, IR frequencies) can greatly aid in the interpretation of experimental spectra.
Spectroscopic data for related compounds, such as various substituted indolines and benzoxazinones, demonstrate the power of these techniques in structure elucidation. rsc.orgmdpi.com
Applications of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. For a target molecule like this compound, these technologies can be applied to:
Predicting Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the most likely products, yields, and optimal reaction conditions for the synthesis of substituted indolines.
Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes to the target molecule, potentially uncovering pathways that a human chemist might overlook.
High-Throughput Screening: The combination of automated synthesis platforms and AI can enable the rapid screening of a wide range of catalysts, solvents, and reaction parameters to identify the optimal conditions for a given transformation.
Exploration of Novel Catalytic Systems for Challenging Transformations
The development of new catalytic systems is crucial for overcoming the synthetic challenges associated with sterically hindered molecules like this compound. Future research in this area will likely focus on:
Photoredox Catalysis: This emerging field uses light to drive chemical reactions, often under mild conditions. Photoredox catalysis could enable novel C-H functionalization or cross-coupling reactions on the indoline scaffold.
Dual Catalysis: The combination of two different types of catalysts (e.g., a transition metal catalyst and an organocatalyst) can enable transformations that are not possible with either catalyst alone.
Enzyme-Directed Evolution: The engineering of enzymes to catalyze specific reactions with high selectivity and efficiency is a promising area for the synthesis of chiral indoline derivatives.
The use of copper catalysts for the coupling of benzoxazin-2-ones with indoles showcases the potential of novel catalytic systems in synthesizing complex heterocyclic structures. rsc.org
Design and Synthesis of New this compound Analogues with Tunable Properties
The systematic modification of the this compound scaffold can lead to new molecules with tailored electronic, optical, or biological properties. This can be achieved by:
Varying the Substituents: The tert-butyl and ethyl groups can be replaced with other alkyl, aryl, or functional groups to modulate the steric and electronic properties of the molecule.
Introducing Additional Functional Groups: The addition of functional groups to the aromatic ring or the nitrogen atom can provide handles for further chemical modification or for interaction with biological targets.
Synthesizing Enantiomerically Pure Analogues: For applications in pharmacology or materials science, the synthesis of single enantiomers of chiral analogues will be essential.
The synthesis of various substituted indoles and related heterocycles demonstrates the broad range of possible analogues. researchgate.netrsc.org
| Analogue Type | Potential Modification | Desired Property Change |
| Electronic Tuning | Replacing ethyl with electron-withdrawing or -donating groups | Altering redox potential, modulating reactivity. |
| Steric Tuning | Replacing tert-butyl with smaller or larger alkyl groups | Influencing binding affinity, controlling reaction selectivity. |
| Functionalization | Introducing a hydroxyl or amino group on the aromatic ring | Providing sites for conjugation, improving solubility. |
Mechanistic Studies of Emerging Indoline Transformations
A deep understanding of the reaction mechanisms underlying the synthesis and reactivity of substituted indolines is crucial for the rational design of new synthetic methods and functional molecules. Future mechanistic studies will likely involve:
In Situ Spectroscopic Monitoring: Techniques such as in situ IR and NMR spectroscopy can provide real-time information about the species present in a reacting mixture.
Kinetic Studies: Detailed kinetic analysis can help to elucidate the rate-determining steps of a reaction and to understand the influence of different reaction parameters.
Computational Modeling: DFT calculations and other computational methods can be used to model reaction pathways, identify transition states, and rationalize experimental observations.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-(tert-Butyl)-5-ethylindoline, and how can purity be optimized?
- Methodology : Use multi-step synthesis involving indoline core functionalization. For example, tert-butyl groups can be introduced via nucleophilic substitution or Friedel-Crafts alkylation, while ethyl groups may require catalytic hydrogenation or Grignard reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended for intermediates, followed by recrystallization for final products .
- Purity Optimization : Monitor reactions by TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase). Aim for ≥95% purity (as per industrial standards for research-grade compounds) .
Q. How should researchers characterize this compound spectroscopically?
- Key Techniques :
- NMR : Analyze tert-butyl protons (singlet at ~1.3 ppm in H NMR) and ethyl group splitting patterns (quartet for CH2, triplet for CH3).
- IR : Confirm indoline N-H stretch (~3400 cm) and tert-butyl C-H bending (~1360 cm).
- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H] for CHN) .
Q. What safety protocols are critical when handling this compound?
- Exposure Control : Use fume hoods for synthesis steps, nitrile gloves, and safety goggles. Avoid skin contact due to potential irritation .
- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent decomposition .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound derivatives be resolved?
- Approach : Cross-validate using multiple techniques (e.g., C NMR for carbon environments, X-ray crystallography for stereochemical confirmation). For ambiguous peaks, compare with computational simulations (DFT-based NMR prediction tools) .
- Case Study : Discrepancies in tert-butyl chemical shifts may arise from solvent polarity; re-run NMR in deuterated chloroform vs. DMSO to assess solvent effects .
Q. What strategies optimize the stability of this compound under varying pH conditions?
- Experimental Design :
- pH Stability Assay : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via UV-Vis (λ = 250–300 nm) and LC-MS.
- Findings : Tert-butyl groups enhance steric protection at neutral pH, but acidic conditions (pH < 4) may protonate the indoline nitrogen, accelerating hydrolysis .
Q. How can computational modeling predict the biological interactions of this compound?
- Methodology : Perform molecular docking (AutoDock Vina) against target proteins (e.g., serotonin receptors) using the compound’s 3D structure (optimized via Gaussian 09). Validate binding affinity predictions with in vitro assays (e.g., radioligand displacement) .
- Data Interpretation : Compare docking scores (ΔG) with known ligands to prioritize synthesis of high-affinity analogs .
Q. What mechanistic insights explain low yields in the ethylation of 2-(tert-Butyl)indoline?
- Hypothesis Testing :
- Side Reactions : Ethyl group over-alkylation or indoline ring oxidation. Use inert atmospheres (N) and low-temperature conditions (−20°C) to suppress side pathways.
- Catalyst Screening : Test palladium vs. nickel catalysts for regioselectivity. Nickel may favor mono-ethylation due to lower electrophilicity .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported synthetic yields (30–70%) for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
